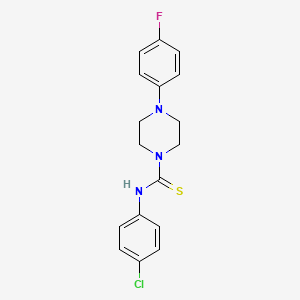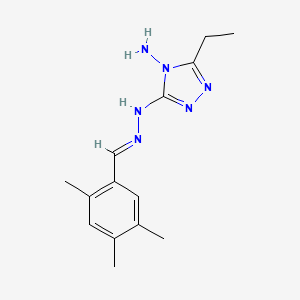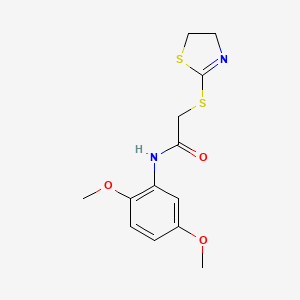
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed drugs worldwide.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are mediators of pain and inflammation. By blocking the production of prostaglandins, N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide reduces pain, inflammation, and fever. It has been found that N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has a higher affinity for COX-2, which is responsible for the production of prostaglandins in response to inflammation, than for COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the production of cytokines, which are involved in the inflammatory response, and to inhibit the migration of leukocytes to the site of inflammation. N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has also been shown to decrease the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. In addition, N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also some limitations to the use of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide in lab experiments. It has been found to have a narrow therapeutic window, meaning that the effective dose is close to the toxic dose. In addition, N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide. One area of research is the investigation of its potential anticancer activity. It has been found to inhibit the growth of several types of cancer cells in vitro and in vivo, and further research is needed to determine its clinical efficacy. Another area of research is the development of new formulations of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide that can improve its bioavailability and reduce its side effects. Finally, there is a need for more studies to investigate the neuroprotective effects of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various medical conditions. It works by inhibiting the activity of cyclooxygenase, reducing pain, inflammation, and fever. N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments, including its availability and safety profile, but also has some limitations, such as its narrow therapeutic window. There are several future directions for the study of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide, including the investigation of its potential anticancer activity and the development of new formulations with improved bioavailability and reduced side effects.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide can be synthesized by reacting 3,5-dichlorophenylacetonitrile with phenylmagnesium bromide, followed by the reaction with methanesulfonyl chloride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has been extensively studied for its therapeutic effects in various medical conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and postoperative pain. It has also been used in the treatment of migraine, menstrual cramps, and dental pain. In addition, N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has been investigated for its potential anticancer activity and as a neuroprotective agent in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-12(15)8-13(7-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOJBASMHLAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)




![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

